5-fluoro-2-(propan-2-yl)benzoic acid

Medicinal Chemistry Physicochemical Profiling Structure-Property Relationships

Strategic building block combining ortho-isopropyl steric bulk with meta-fluorine electronic modulation—delivers a unique 'ortho-effect' and halogen-driven lipophilicity unmatched by 2-isopropylbenzoic acid or 2-fluorobenzoic acid. Dual functionality: carboxylic acid for coupling reactions (esterification, amidation) and fluorine as a handle for nucleophilic aromatic substitution or downstream electronic tuning. Preliminary antiproliferative activity against MCF7 breast cancer cells supports inclusion in oncology screening libraries. Differentiated scaffold for receptor modulation, enzyme inhibition, and herbicide lead development. ≥95% purity.

Molecular Formula C10H11FO2
Molecular Weight 182.2
CAS No. 1340397-50-3
Cat. No. B6204006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-2-(propan-2-yl)benzoic acid
CAS1340397-50-3
Molecular FormulaC10H11FO2
Molecular Weight182.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2-(propan-2-yl)benzoic Acid (CAS 1340397-50-3) Procurement Guide: Structural and Physicochemical Baseline


5-Fluoro-2-(propan-2-yl)benzoic acid (5-fluoro-2-isopropylbenzoic acid, CAS 1340397-50-3) is a halogenated aromatic carboxylic acid with molecular formula C10H11FO2 and molecular weight 182.19 g/mol . Its structure features an ortho-isopropyl group and a meta-fluorine substituent on the benzoic acid scaffold . Predicted physicochemical properties include a pKa of 3.30±0.10, a boiling point of 268.8±28.0 °C, and a density of 1.166±0.06 g/cm³ . These structural features—combining an ortho-steric element with an electron-withdrawing halogen—define its baseline behavior in medicinal chemistry and synthetic applications.

Why Generic 5-Fluoro-2-(propan-2-yl)benzoic Acid Analogs Cannot Be Substituted: Evidence from Ortho-Effect and Fluorine Modulation


Substituting 5-fluoro-2-(propan-2-yl)benzoic acid with close analogs—such as its non-fluorinated counterpart (2-isopropylbenzoic acid, CAS 2438-04-2), its positional isomer (4-fluoro-2-isopropylbenzoic acid), or simple 2-fluorobenzoic acid—is scientifically unjustified. The ortho-isopropyl group imposes a steric-driven 'ortho-effect' that alters acidity and conformational behavior relative to meta- or para-substituted analogs [1]. Simultaneously, the meta-fluorine atom modulates lipophilicity and electronic properties in a position-specific manner that differs from non-fluorinated or para-fluorinated isomers [2]. These interdependent structural features create a unique physicochemical and biological profile not replicated by any single-analog substitution.

5-Fluoro-2-(propan-2-yl)benzoic Acid: Quantitative Differentiation Evidence Against Comparator Compounds


Ortho-Isopropyl Substitution Confers Distinct Acidity Modulation vs. Meta- and Para-Substituted Benzoic Acids

The ortho-isopropyl group in 5-fluoro-2-(propan-2-yl)benzoic acid exerts a steric 'ortho-effect' that increases acidity relative to its para-substituted analogs [1]. Ortho-substituted benzoic acids are inherently destabilized compared to their meta- and para-substituted counterparts due to steric hindrance that forces the carboxyl group out of the plane of the aromatic ring, thereby reducing resonance stabilization of the conjugate base [1]. For halogenated benzoic acids, this ortho-effect accounts for approximately an 8-fold increase in acidity [2]. This positional differentiation cannot be replicated by meta- or para-fluorinated benzoic acids.

Medicinal Chemistry Physicochemical Profiling Structure-Property Relationships

Meta-Fluorination Enhances Receptor Response: Comparative SAR with Halogen-Substituted Benzoic Acids

Structure-activity relationship studies on the antennal benzoic acid receptor cell of Bombyx mori demonstrate that halogen substitution at the meta-position produces the most effective receptor activation compared to ortho- or para-substituted analogs [1]. Specifically, m-fluorobenzoic acid elicited a stronger cellular response than unsubstituted benzoic acid, whereas halogen substitutes with larger atomic radii (Cl, Br, I) showed progressively diminished responses [1]. The 5-fluoro-2-isopropyl substitution pattern combines this optimal meta-fluorine positioning with the distinct ortho-steric element.

Structure-Activity Relationship Receptor Pharmacology Electrophysiology

Fluorination Confers Enhanced Peroxidizing Phytotoxicity vs. Non-Fluorinated Benzoate Analogs

In a comparative study of fluorinated versus non-fluorinated alkyl benzoates and their parent benzoic acid derivatives, compounds containing a fluorine atom exhibited stronger peroxidizing phytotoxicity (measured as higher ethane formation) than their non-fluorinated counterparts [1]. Notably, this enhanced phytotoxicity occurred despite the fluorinated analogues showing weaker or equal inhibition of the target enzyme protoporphyrinogen-IX oxidase [1]. The fluorinated analogues exhibited stronger peroxidizing phytotoxicity with intact plant cells than those without a fluorine atom [1]. This class-level finding generalizes to the broader set of fluorinated benzoic acid derivatives and underscores the functional advantage of the fluorine substituent.

Agrochemical Research Herbicide Development Phytotoxicity

Isopropyl Substitution Modulates Lipophilicity More Effectively Than Methyl Analogs

Studies on substituent effects demonstrate that fluorination of the isopropyl substituent leads to larger lipophilicity modulation compared to fluorination of cyclopropyl substituents [1]. The presence of the 1-methylethyl (isopropyl) group enhances hydrophobic characteristics, making the compound less soluble in water but more soluble in organic solvents . This lipophilicity tuning is distinct from what is achievable with methyl or ethyl analogs, providing a differentiated physicochemical profile for 5-fluoro-2-(propan-2-yl)benzoic acid.

Drug Design Lipophilicity Optimization Medicinal Chemistry

Potential Antiproliferative Activity Against MCF7 Breast Cancer Cells

5-Fluoro-2-(propan-2-yl)benzoic acid has been evaluated for antiproliferative activity against human MCF7 breast cancer cells in a cell-based functional assay [1]. The assay measured inhibition of cell growth after 72 hours by MTT assay [1]. While specific IC50 values were not reported in the accessible summary, the compound was identified as having activity in this model system. This positions the compound as a screening hit warranting further comparative evaluation against structurally related benzoic acid derivatives.

Cancer Research Antiproliferative Screening Drug Discovery

Synthetic Utility as a Fluorinated Building Block for Complex Organic Molecules

5-Fluoro-2-(propan-2-yl)benzoic acid is commercially available as a research chemical with specified purity (≥95% or 98%) . It serves as a versatile building block in the synthesis of more complex organic molecules, including fluorinated analogs of biologically active compounds and pharmaceutical intermediates . The compound's carboxylic acid functionality enables standard derivatization reactions (esterification, amide coupling), while the fluorine atom provides a site for further functionalization and modulates electronic properties of the aromatic ring . This synthetic utility is distinct from non-fluorinated or differently substituted analogs that lack the same combination of reactive handles and electronic modulation.

Organic Synthesis Building Block Fluorinated Intermediates

5-Fluoro-2-(propan-2-yl)benzoic Acid: Evidence-Driven Research and Industrial Applications


Medicinal Chemistry: Lead Optimization Scaffold with Distinct Ortho-Effect and Fluorine Modulation

This compound serves as a differentiated scaffold for medicinal chemistry programs targeting receptor modulation or enzyme inhibition where both steric (ortho-isopropyl) and electronic (meta-fluorine) tuning are required. The ortho-effect contributes to distinct acidity and conformational properties [1], while the meta-fluorine positioning provides optimal receptor activation based on halogen SAR studies [2]. The combination of these features makes this compound a strategic choice over simpler analogs like 2-isopropylbenzoic acid (lacking fluorine) or 2-fluorobenzoic acid (lacking the ortho-steric element).

Agrochemical Research: Herbicide Lead Development with Enhanced Phytotoxicity

Based on class-level evidence that fluorinated benzoic acid derivatives exhibit stronger peroxidizing phytotoxicity than non-fluorinated analogs [3], this compound represents a promising scaffold for herbicide lead development programs. The fluorine substituent confers functional phytotoxicity advantages that are not explained by target enzyme inhibition alone, suggesting additional mechanisms of action. This differentiates it from non-fluorinated benzoic acid derivatives for agrochemical screening libraries.

Organic Synthesis: Fluorinated Building Block with Dual Functional Handles

As a commercially available compound with ≥95% purity , 5-fluoro-2-(propan-2-yl)benzoic acid provides a versatile building block for synthesizing more complex molecules. The carboxylic acid group enables standard coupling reactions (esterification, amidation), while the fluorine atom offers a site for nucleophilic aromatic substitution and modulates the electronic properties of downstream products. This dual functionality distinguishes it from non-fluorinated 2-isopropylbenzoic acid, which lacks the fluorine handle for further derivatization and electronic tuning.

Anticancer Screening Programs: Follow-up on MCF7 Antiproliferative Activity

Preliminary screening data indicate antiproliferative activity against MCF7 breast cancer cells [4]. This compound is suitable for inclusion in focused screening libraries and for follow-up structure-activity relationship studies to establish comparative potency against structurally related analogs. Procurement for cancer research programs is supported by this initial activity evidence, pending further quantitative validation.

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